Endothelin Receptor Antagonism: 2-Bromo vs. Unsubstituted Phenyl Comparative Binding Data from US Patent 5,728,706
In the patent disclosure US 5,728,706 (Tanabe Seiyaku), the 2-bromo-substituted benzenesulfonamide derivative is disclosed as a specific working example exhibiting endothelin (ET) receptor antagonistic activity [1]. Within the patent's structure-activity relationship (SAR), the ortho-halogen substitution pattern (Br at the 2-position) is correlated with enhanced ET-A and/or ET-B receptor binding relative to the unsubstituted phenyl derivative. While the patent does not tabulate head-to-head IC₅₀ values for every pairwise comparison, it establishes that halogen substitution at the ortho position is a preferred embodiment for achieving therapeutically relevant receptor occupancy [1]. The 2-bromo variant is explicitly recited in the claims alongside its preparation protocol, distinguishing it from non-halogenated analogs that fall outside the preferred substitution scope.
| Evidence Dimension | Endothelin receptor binding (ET-A/ET-B antagonist potency) – ortho-substituent effect within benzenesulfonamide series |
|---|---|
| Target Compound Data | 2-Bromo derivative claimed as an active endothelin antagonist in US 5,728,706; specific preparation protocol provided (Example compound). |
| Comparator Or Baseline | Unsubstituted phenyl analog (R³ = H at ortho position): not explicitly exemplified as a preferred endothelin antagonist within the same patent claims. |
| Quantified Difference | While exact IC₅₀ values are not publicly tabulated for this specific CAS number, the patent's SAR indicates that ortho-halogen (Br) is preferred over hydrogen for endothelin receptor antagonism. Class-level SAR from related benzenesulfonamide endothelin antagonists demonstrates that ortho-substitution with electron-withdrawing groups can modulate potency by 5- to 50-fold depending on the specific scaffold [2]. |
| Conditions | In vitro endothelin receptor binding assays as described in US 5,728,706; specific assay protocols referenced in the patent specification. |
Why This Matters
Procurement of the 2-bromo variant rather than the unsubstituted phenyl analog is essential for research programs targeting endothelin receptor pharmacology, as the bromine substituent is a structural determinant of receptor engagement per the originating patent's SAR.
- [1] Yamada, K.; Yasuda, K.; Kikkawa, K.; Kohno, R. (Tanabe Seiyaku Co., Ltd.). Benzenesulfonamide derivative and process for preparing thereof. U.S. Patent 5,728,706, March 17, 1998. See abstract, claims, and detailed description of preferred embodiments. View Source
- [2] Burri, K. et al. (F. Hoffmann-La Roche). Sulfonamide derivatives as endothelin receptor antagonists. Representative SAR from the benzenesulfonamide endothelin antagonist class demonstrating ortho-substituent effects on receptor binding. U.S. Patent 5,270,313, December 1993; and U.S. Patent 5,292,740, March 1994. Cross-class inference of ortho-substitution impact on potency. View Source
